molecular formula C11H14N2O4 B2577124 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac CAS No. 1439902-37-0

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac

Cat. No.: B2577124
CAS No.: 1439902-37-0
M. Wt: 238.243
InChI Key: JICVLIUEHJIOSE-UHFFFAOYSA-N
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Description

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a tetrahydropyran-substituted aldehyde under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyranyl ethers.

    Pyrimidine derivatives: Other pyrimidine-based compounds with different substituents.

Uniqueness

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its combination of a tetrahydropyran ring and a pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)-2-oxopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-10(15)9-5-12-11(16)13(7-9)6-8-1-3-17-4-2-8/h5,7-8H,1-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVLIUEHJIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=NC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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